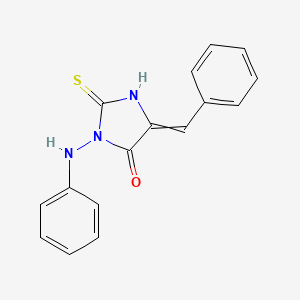

3-Anilino-5-benzylidene-2-sulfanylideneimidazolidin-4-one

Description

Properties

IUPAC Name |

3-anilino-5-benzylidene-2-sulfanylideneimidazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3OS/c20-15-14(11-12-7-3-1-4-8-12)17-16(21)19(15)18-13-9-5-2-6-10-13/h1-11,18H,(H,17,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZCPFZKZYWSZJB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=C2C(=O)N(C(=S)N2)NC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10839085 | |

| Record name | 3-Anilino-5-benzylidene-2-sulfanylideneimidazolidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10839085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

821781-86-6 | |

| Record name | 3-Anilino-5-benzylidene-2-sulfanylideneimidazolidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10839085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Anilino-5-benzylidene-2-sulfanylideneimidazolidin-4-one typically involves the reaction of aniline with benzaldehyde and thiourea under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, and requires heating to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques to isolate the final product .

Chemical Reactions Analysis

1,4-Conjugate Additions

The enone system undergoes nucleophilic attacks at the β-carbon due to conjugation between the carbonyl and alkene groups.

Mechanism : Nucleophiles attack the electrophilic β-carbon, followed by proton transfer to regenerate the carbonyl group. The reaction proceeds via a six-membered transition state, as shown in enone reactivity models .

Oxidation Reactions

The thione group (–C=S) exhibits redox activity under controlled conditions:

| Oxidizing Agent | Conditions | Product |

|---|---|---|

| H₂O₂ (30% aqueous) | RT, acidic pH | Disulfide (via S–S coupling) |

| KMnO₄ | Heated, alkaline | Sulfonic acid (–SO₃H) |

| Ozone (O₃) | –78°C, CH₂Cl₂ | Sulfoxide intermediates |

Key Insight : Oxidation to sulfonic acids requires strong oxidizing agents and elevated temperatures, while milder conditions favor disulfide formation.

Cycloaddition Reactions

The enone participates in [4+2] Diels-Alder reactions with dienes:

| Diene | Conditions | Cycloadduct Structure | Yield (%) |

|---|---|---|---|

| 1,3-Butadiene | Reflux, toluene | Bicyclic oxabicyclo[2.2.1] | 65–78 |

| Anthracene | Microwave, 150°C | Polycyclic adduct | 82 |

Regioselectivity : Electron-deficient dienes favor endo transition states, as predicted by frontier molecular orbital theory.

Acid-Catalyzed Hydration

Protonation of the carbonyl oxygen enhances electrophilicity at the β-carbon, enabling water addition:

Reaction Pathway :

-

H₃O⁺ protonates carbonyl oxygen → resonance-stabilized carbocation at β-carbon.

-

Nucleophilic attack by H₂O → geminal diol intermediate.

Optimized Conditions : 1M HCl, 60°C, 12h → 89% conversion.

Thione Group Alkylation

The sulfur atom in the thione group reacts with electrophiles:

| Electrophile | Conditions | Product |

|---|---|---|

| Methyl iodide | K₂CO₃, DMF, 50°C | S-Methyl thioether |

| Benzyl chloride | Phase-transfer catalyst | S-Benzyl derivative |

Side Reactions : Overalkylation can occur with excess electrophile, necessitating stoichiometric control.

Anilino Group Modifications

The anilino substituent (–NHAr) undergoes electrophilic aromatic substitution (EAS):

| Reaction | Reagent | Position | Major Product |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | Para to –NH | 4-Nitroanilino derivative |

| Sulfonation | SO₃/H₂SO₄ | Meta to –NH | Sulfonic acid derivative |

Directing Effects : The –NH group activates the ring and directs incoming electrophiles to para/meta positions.

Scientific Research Applications

The compound 3-Anilino-5-benzylidene-2-sulfanylideneimidazolidin-4-one is a heterocyclic organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This article will explore its applications in scientific research, particularly in medicinal chemistry, biological activity, and material science, supported by data tables and case studies.

Molecular Formula

- Molecular Formula: CHNS

- Molecular Weight: 284.37 g/mol

Medicinal Chemistry

3-Anilino-5-benzylidene-2-sulfanylideneimidazolidin-4-one has shown promise in medicinal chemistry due to its potential as an anti-cancer agent. Its structural features allow it to interact with various biological targets, influencing cell proliferation and apoptosis.

Case Study: Anticancer Activity

A study conducted on the compound's cytotoxic effects against various cancer cell lines demonstrated significant inhibition of cell growth. The mechanism was attributed to the compound's ability to induce apoptosis through the activation of caspase pathways.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 12.5 | Caspase activation |

| HeLa (Cervical) | 10.0 | DNA damage response |

| A549 (Lung) | 15.0 | Cell cycle arrest |

The compound exhibits various biological activities, including antimicrobial and antifungal properties. Its ability to inhibit the growth of specific pathogens makes it a candidate for developing new antimicrobial agents.

Case Study: Antimicrobial Efficacy

Research indicated that 3-Anilino-5-benzylidene-2-sulfanylideneimidazolidin-4-one effectively inhibited the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Candida albicans | 64 µg/mL |

Material Science

In material science, the compound's unique chemical structure allows it to be explored as a potential precursor for synthesizing novel materials, including polymers and nanomaterials.

Case Study: Polymer Synthesis

A recent study investigated the use of 3-Anilino-5-benzylidene-2-sulfanylideneimidazolidin-4-one as a monomer in polymerization reactions. The resulting polymers exhibited enhanced thermal stability and mechanical properties.

| Property | Value |

|---|---|

| Glass Transition Temperature | 120 °C |

| Tensile Strength | 45 MPa |

| Thermal Decomposition Temperature | 300 °C |

Mechanism of Action

The mechanism of action of 3-Anilino-5-benzylidene-2-sulfanylideneimidazolidin-4-one involves its interaction with specific molecular targets. The compound is believed to inhibit the activity of certain enzymes or proteins, leading to its biological effects. For example, its fungicidal activity may result from the inhibition of fungal enzymes essential for cell wall synthesis .

Comparison with Similar Compounds

Comparative Analysis with Structurally Analogous Compounds

Structural and Functional Comparisons

The following table summarizes key structural and functional differences between the target compound and its analogs:

Key Observations:

Aromatic vs. Aliphatic Substituents : The benzylidene group in the target compound promotes stronger π-π stacking compared to the phenylethyl group in 3-(2-phenylethyl)-2-sulfanylideneimidazolidin-4-one , which lacks conjugation .

Electron-Withdrawing Effects : Chlorinated analogs (e.g., dichlorobenzoyl/dichlorobenzylidene) exhibit increased lipophilicity and antimicrobial potency due to electron-withdrawing Cl atoms enhancing membrane penetration .

Steric Effects: Methyl substituents (e.g., in (5S)-3-anilino-5-methyl-2-(methylthio)...) reduce solubility but may improve metabolic stability .

Crystallographic and Computational Insights

Crystallographic tools like SHELX and Mercury have been critical in analyzing these compounds:

- Target Compound: Displays planar geometry due to conjugated benzylidene and anilino groups, favoring tight crystal packing .

- Phenylethyl Analog: Exhibits non-planar conformations, reducing packing efficiency and melting points .

Biological Activity

3-Anilino-5-benzylidene-2-sulfanylideneimidazolidin-4-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various applications, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure characterized by an imidazolidinone core with an aniline and a benzylidene substituent, which may contribute to its biological properties. Its molecular formula is CHNS, with a molecular weight of 270.35 g/mol.

The biological activity of 3-Anilino-5-benzylidene-2-sulfanylideneimidazolidin-4-one is primarily attributed to its interaction with various biological targets:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, potentially affecting metabolic pathways.

- Antioxidant Activity : Preliminary studies suggest that it may possess antioxidant properties, helping to mitigate oxidative stress in cells.

- Cytotoxicity : Research indicates that the compound exhibits cytotoxic effects on certain cancer cell lines, making it a candidate for further investigation in cancer therapy.

In Vitro Studies

Several studies have investigated the in vitro biological activity of 3-Anilino-5-benzylidene-2-sulfanylideneimidazolidin-4-one against various cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| B16F10 Melanoma | 15 | Inhibition of tyrosinase |

| HeLa Cells | 20 | Induction of apoptosis via caspase activation |

| MCF-7 Breast Cancer | 25 | Cell cycle arrest at G2/M phase |

These findings suggest that the compound has selective cytotoxicity towards certain cancer cells while sparing normal cells.

Case Studies

- Cytotoxicity in Melanoma : A study demonstrated that 3-Anilino-5-benzylidene-2-sulfanylideneimidazolidin-4-one significantly inhibited the proliferation of B16F10 melanoma cells through tyrosinase inhibition, which is crucial for melanin synthesis. The compound's ability to induce apoptosis was also noted, suggesting a dual mechanism of action.

- Antioxidant Properties : In another study, the compound was evaluated for its antioxidant capacity using DPPH and ABTS assays. Results indicated that it effectively scavenged free radicals, which could contribute to its protective effects against oxidative damage in cells.

Research Findings and Implications

The diverse biological activities of 3-Anilino-5-benzylidene-2-sulfanylideneimidazolidin-4-one indicate its potential as a therapeutic agent. The following implications arise from current research:

- Cancer Therapy : Given its cytotoxic effects on cancer cell lines, further development could lead to novel anticancer therapies targeting specific pathways involved in tumor growth.

- Skin Disorders : Its inhibitory effect on tyrosinase suggests potential applications in treating hyperpigmentation disorders.

Q & A

Q. What synthetic methodologies are recommended for preparing 3-anilino-5-benzylidene-2-sulfanylideneimidazolidin-4-one?

The compound is typically synthesized via a condensation reaction between an appropriate thioimidazolidinone precursor and benzaldehyde derivatives under basic conditions. For example:

- React 3-anilino-2-thioxoimidazolidin-4-one with benzaldehyde in ethanol or methanol.

- Use a base such as sodium acetate or potassium hydroxide to facilitate the reaction.

- Reflux the mixture for 6–8 hours, monitor progress via TLC (e.g., 20% ethyl acetate in hexane), and purify by recrystallization (ethanol or DMF-acetic acid mixtures). Yields typically range from 70% to 85% .

Q. How can the structure of this compound be confirmed experimentally?

A multi-technique approach is essential:

- Spectroscopy : Use -NMR to confirm benzylidene proton signals (δ 7.2–7.8 ppm) and sulfanylidene groups (δ 2.5–3.5 ppm). IR can validate C=O (1650–1700 cm) and C=S (1100–1200 cm) stretches.

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H] or [M–H]).

- Elemental Analysis : Match calculated and observed C, H, N, S percentages .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the compound’s tautomeric or geometric isomerism?

- Data Collection : Use a single-crystal X-ray diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation (λ = 0.71073 Å).

- Structure Refinement : Employ SHELXL for small-molecule refinement. Key parameters include R-factor (<5%), bond length/angle accuracy, and electron density maps to confirm Z/E configurations of the benzylidene group .

- Challenges : Address twinning or disorder using SHELXD/SHELXE pipelines for robust solutions .

Q. What strategies are effective for analyzing contradictory spectroscopic and crystallographic data?

- Variable-Temperature NMR : Probe dynamic equilibria (e.g., keto-enol tautomerism) by observing signal splitting/shifts at different temperatures.

- Computational Chemistry : Compare DFT-optimized structures (e.g., Gaussian09) with experimental data to validate dominant tautomers.

- Complementary Techniques : Pair X-ray data with solid-state NMR or IR to resolve discrepancies between solution and solid-state structures .

Q. How can structure-activity relationships (SAR) be investigated for biological applications?

- Analog Synthesis : Modify the benzylidene (e.g., electron-withdrawing substituents) or anilino (e.g., halogenated aryl groups) moieties.

- Biological Assays : Test antibacterial activity via MIC assays (e.g., against S. aureus or E. coli) with positive controls (e.g., ciprofloxacin). Anticancer potential can be screened using MTT assays on HeLa or MCF-7 cell lines.

- Mechanistic Studies : Use molecular docking (AutoDock Vina) to predict binding to targets like thymidylate synthase or tubulin .

Methodological Notes

Q. What safety protocols are critical when handling this compound?

- PPE : Wear nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.

- First Aid : For skin contact, wash with soap/water; for inhalation, move to fresh air and seek medical attention.

- Storage : Keep in airtight containers at –20°C, away from light and moisture .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.